5-methyl-1,3-thiazol-4-amine
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Overview
Description
5-methyl-1,3-thiazol-4-amine is a heterocyclic organic compound with the molecular formula C4H6N2S It features a five-membered ring containing both sulfur and nitrogen atoms, which are integral to its chemical properties and reactivity
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3-thiazol-4-amine, due to its thiazole core, may interact with various enzymes, proteins, and other biomolecules. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution , potentially influencing various biochemical reactions.
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1,3-thiazol-4-amine typically involves the condensation of appropriate thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones under mild conditions . Another approach includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic protocols. These methods focus on optimizing yield, purity, and selectivity while minimizing environmental impact. Techniques such as green chemistry and nano-catalysis are increasingly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1,3-thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .
Scientific Research Applications
5-methyl-1,3-thiazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiazole: A parent compound with a similar five-membered ring structure containing sulfur and nitrogen.
Thiazolidine: Another related compound with a saturated five-membered ring.
2-Aminothiazole: A derivative with significant biological activities.
Uniqueness: 5-methyl-1,3-thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the C-5 position and amino group at the C-4 position differentiate it from other thiazole derivatives, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-methyl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(5)6-2-7-3/h2H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMHLVXRXDAVGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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